molecular formula C10H3F9O B15165016 1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- CAS No. 184362-57-0

1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro-

Cat. No.: B15165016
CAS No.: 184362-57-0
M. Wt: 310.11 g/mol
InChI Key: LTSLTLJHEBPXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- is a fluorinated derivative of benzoxepin, a bicyclic compound consisting of an oxepin ring fused to a benzene ring. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly relevant in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- typically involves the fluorination of benzoxepin derivatives. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction often requires a catalyst and is conducted at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. Continuous flow reactors are often employed to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzoxepin oxides.

    Reduction: Formation of partially or fully reduced benzoxepin derivatives.

    Substitution: Formation of substituted benzoxepin compounds with various functional groups.

Scientific Research Applications

1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or modifying their function. This can lead to various biological effects, including enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoxepin: The non-fluorinated parent compound.

    2-Benzoxepin: An isomer with the oxygen atom in a different position.

    3-Benzoxepin: Another isomer with a distinct structure.

Uniqueness

1-Benzoxepin, 3,3,4,5,5,6,7,8,9-nonafluoro-2,3,4,5-tetrahydro- is unique due to its extensive fluorination, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

184362-57-0

Molecular Formula

C10H3F9O

Molecular Weight

310.11 g/mol

IUPAC Name

3,3,4,5,5,6,7,8,9-nonafluoro-2,4-dihydro-1-benzoxepine

InChI

InChI=1S/C10H3F9O/c11-3-2-7(6(14)5(13)4(3)12)20-1-9(16,17)8(15)10(2,18)19/h8H,1H2

InChI Key

LTSLTLJHEBPXSO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=C(O1)C(=C(C(=C2F)F)F)F)(F)F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.